![molecular formula C18H23Cl2NO3 B4239706 2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4239706.png)
2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride
Overview
Description
2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Phenylephrine, which is a synthetic drug that is used as a decongestant, a vasopressor, and a mydriatic agent. Phenylephrine is a potent alpha-adrenergic agonist that stimulates the alpha-adrenergic receptors in the body, leading to vasoconstriction and increased blood pressure.
Mechanism of Action
Phenylephrine acts as a potent alpha-adrenergic agonist that stimulates the alpha-adrenergic receptors in the body. This leads to vasoconstriction and increased blood pressure. Phenylephrine also acts as a mydriatic agent by stimulating the alpha-adrenergic receptors in the iris dilator muscle, leading to pupil dilation.
Biochemical and Physiological Effects:
Phenylephrine has various biochemical and physiological effects on the body, including increased blood pressure, increased heart rate, and decreased nasal congestion. It also causes vasoconstriction, which can lead to decreased blood flow to certain organs, such as the kidneys and the brain.
Advantages and Limitations for Lab Experiments
Phenylephrine has several advantages for lab experiments, including its potent alpha-adrenergic agonist activity, its ability to stimulate vasoconstriction, and its well-established pharmacological effects. However, Phenylephrine also has limitations, including its potential toxicity, its narrow therapeutic window, and its potential for drug interactions.
Future Directions
There are several future directions for the study of Phenylephrine, including the development of new synthetic methods for its production, the investigation of its potential use in the treatment of erectile dysfunction, and the study of its effects on cerebral blood flow and oxygenation. Additionally, the role of Phenylephrine in the central nervous system and its potential for use as a research tool in neuroscience should be further explored.
Scientific Research Applications
Phenylephrine has been extensively studied for its potential applications in various fields, including pharmacology, medicine, and neuroscience. In pharmacology, Phenylephrine is commonly used as a decongestant and a vasopressor agent. It is also used as a mydriatic agent in ophthalmology to dilate the pupil during eye examinations.
In medicine, Phenylephrine is used to treat hypotension, shock, and cardiac arrest. It is also used in the treatment of nasal congestion, asthma, and bronchitis. Phenylephrine has also been studied for its potential use in the treatment of erectile dysfunction.
In neuroscience, Phenylephrine is used as a research tool to study the role of alpha-adrenergic receptors in the central nervous system. It is also used to study the effects of vasoconstriction on cerebral blood flow and oxygenation.
properties
IUPAC Name |
2-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-3-23-17-10-13(9-15(19)18(17)22-2)11-20-12-16(21)14-7-5-4-6-8-14;/h4-10,16,20-21H,3,11-12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPPVSBCZNKNGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC(C2=CC=CC=C2)O)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-5-ethoxy-4-methoxybenzyl)amino]-1-phenylethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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